molecular formula C19H18BrN3O2 B2575905 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide CAS No. 1796899-55-2

1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide

Cat. No. B2575905
CAS RN: 1796899-55-2
M. Wt: 400.276
InChI Key: SOVSZFSURVSVSD-UHFFFAOYSA-N
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Description

Benzoxazole derivatives are known to have biological importance . They are often synthesized and screened for in-silico studies and in-vitro antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the benzo[d]oxazole-2-thiol was prepared by reacting with 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide . Then 2-hydrazinylbenzo[d] oxazole was synthesized from the reaction of compound 1 with hydrazine hydrate in the presence of alcohol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-hydrazinylbenzo[d] oxazole with aromatic aldehydes to give Schiff base, 2-(2-benzylidene-hydrazinyl)benzo[d]oxazole derivatives .

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Synthesis

Heterocycles with heteroatoms like nitrogen, sulphur, and oxygen are pivotal in synthesizing compounds with potential Central Nervous System (CNS) activity. Functional chemical groups in these heterocycles, including benzoxazole, are crucial in forming compounds with varied CNS effects ranging from depression to convulsion (Saganuwan, 2017).

Stereochemistry in Pharmacological Agents

The stereochemistry of structural analogs based on pyrrolidin-2-one pharmacophore, like 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide, is significant. It's been found that the configuration of stereocenters in such compounds directly correlates with their biological properties, underlining the importance of stereochemistry in the design and effectiveness of CNS agents (Veinberg et al., 2015).

Chemistry and Properties of Benzoxazole Derivatives

Benzoxazole derivatives, such as 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide, exhibit a wide range of chemical and biological properties. These derivatives are pivotal in various branches of chemistry, including their applications in forming complex compounds with notable properties like spectroscopic, structural, magnetic, biological, and electrochemical activities (Boča et al., 2011).

Synthesis and Applications of Coumarin Derivatives

Coumarin derivatives are crucial in various industries, including pharmaceuticals, perfumery, and agrochemicals. They are used as precursor molecules and have significant chemical, photochemical, and biological properties. Hydroxycoumarins, a class to which 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide might relate, are especially important due to their broad applications in fields like genetics, pharmacology, and microbiology (Yoda, 2020).

Utilization in DNA Binding and Fluorescent Staining

Compounds like Hoechst 33258, which are structurally similar to 1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide, are known for strong binding to the minor groove of double-stranded DNA, specifically AT-rich sequences. They are extensively used in biological applications, including chromosome and nuclear staining in cell biology and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Mechanism of Action

The mechanism of action of similar compounds is often studied using molecular docking, MD simulation, MMPBSA analysis, and DFT calculation .

Future Directions

The future directions of research on similar compounds often involve further in-silico studies and in-vitro antibacterial activity on various microbial strains .

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-12-11-13(8-9-14(12)20)21-18(24)16-6-4-10-23(16)19-22-15-5-2-3-7-17(15)25-19/h2-3,5,7-9,11,16H,4,6,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVSZFSURVSVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide

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